3-(2-methyl-2H-tetrazol-5-yl)aniline

Vue d'ensemble

Description

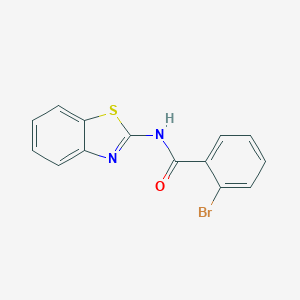

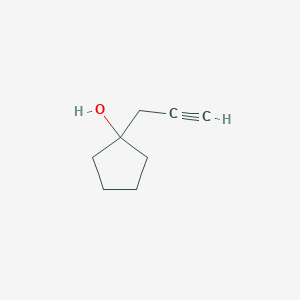

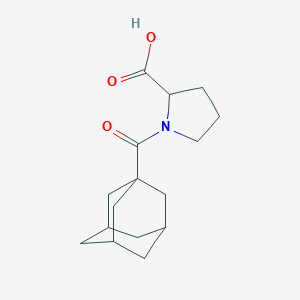

The compound 3-(2-methyl-2H-tetrazol-5-yl)aniline is a derivative of aniline where the aniline moiety is substituted with a 2-methyl-2H-tetrazol-5-yl group. This structure suggests potential reactivity due to the presence of the tetrazole ring, which is known for its participation in various chemical reactions due to the presence of nitrogen atoms.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex due to the reactivity of the tetrazole ring. While the provided papers do not directly describe the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline, they do offer insights into related compounds. For instance, the synthesis of 3-aryl-1-(tetrazol-5'-yl)triazenes involves coupling tetrazole-5-diazonium ion with substituted anilines, which could be a similar approach for synthesizing the compound . Additionally, the preparation of 2-methyl-2H-tetrazol-5-ylhydrazones suggests that methylated tetrazoles can be more reactive, which might be relevant for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline .

Molecular Structure Analysis

The molecular structure of 3-(2-methyl-2H-tetrazol-5-yl)aniline would feature a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which can exhibit tautomeric structures. The presence of the methyl group at the 2-position of the tetrazole could influence the electronic distribution and stability of the molecule .

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions. The papers describe reactions such as the nitration of aromatic compounds, where aniline derivatives are nitrated using a Brønsted acidic ionic liquid . This suggests that 3-(2-methyl-2H-tetrazol-5-yl)aniline could potentially undergo nitration as well. Furthermore, the ambident alkylation reactions of 3-aryl-1-(tetrazol-5'-yl)triazenes and the reactivity of 2-methyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents provide insights into the types of reactions that could be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-methyl-2H-tetrazol-5-yl)aniline would be influenced by both the aniline and tetrazole moieties. The tetrazole ring is known for its high nitrogen content, which can contribute to the compound's density, boiling point, and solubility. The presence of the methyl group may also affect these properties by adding steric bulk and modifying the electronic properties of the molecule . The reactivity of the compound towards electrophilic reagents and its potential to form various derivatives through reactions such as nitration, alkylation, and cyclization would be key aspects of its chemical behavior .

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Energetic Materials Chemistry

- There’s a study that discusses the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole . While “3-(2-methyl-2H-tetrazol-5-yl)aniline” isn’t directly mentioned, it’s related due to the presence of the tetrazole group . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .

-

Medicinal Chemistry

-

Explosives

-

Photography and Photo Imaging

Propriétés

IUPAC Name |

3-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560357 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-2H-tetrazol-5-yl)aniline | |

CAS RN |

114934-51-9 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)